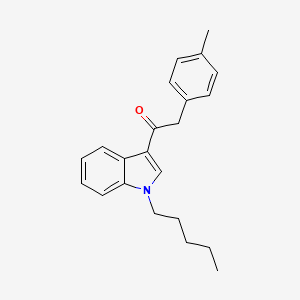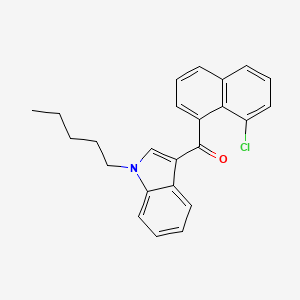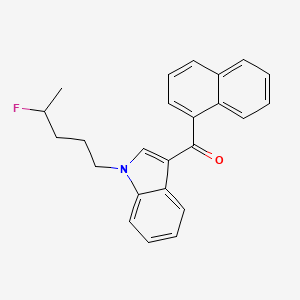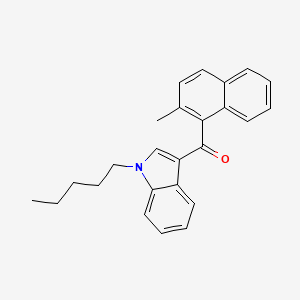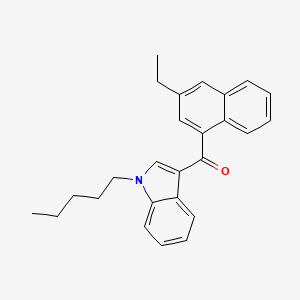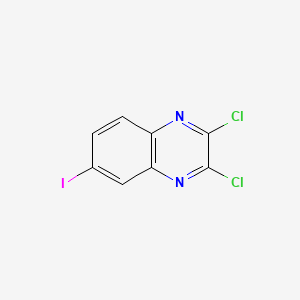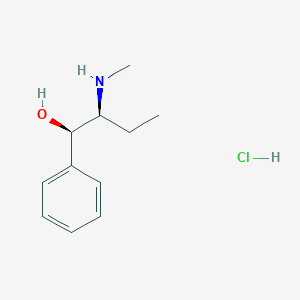
Buphedrone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buphedrone is a substituted cathinone characterized by an ethyl group at the α position and an N-terminal methyl group. This metabolite of buphedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Stereochemistry in Chlorination Reactions
- Chlorination Reactions of Ephedrines : The study by Flores‐Parra et al. (1998) delves into the stereochemistry of chlorination reactions with SOCl2 of free ephedrine and pseudoephedrine and their hydrochlorides, oxamides, and sulfonamides. It highlights the significant role of stereochemistry in determining the outcomes of these reactions, which is crucial for understanding the chemical properties and potential applications of ephedrine-related compounds, including buphedrone metabolites (Flores‐Parra et al., 1998).
Crystal Structures and Properties
- Ephedrine Derivatives Analysis : Kuś et al. (2018) analyzed ephedrine derivatives including ephedrone (methcathinone) hydrochloride, N-acetylephedrine, and N-acetylephedrone. This analysis provides insight into the structural and chemical properties of ephedrine-related compounds, which can be pivotal in understanding the applications of buphedrone metabolites (Kuś et al., 2018).
Metabolism and Excretion Profiles
- Metabolism of Buphedrone in Mice : Carrola et al. (2020) conducted a study on the metabolism of buphedrone in mice, revealing how it is processed in a biological system. This research is significant for understanding the biochemical interactions and pathways involved in the metabolism of buphedrone, which could lead to potential biomedical applications (Carrola et al., 2020).
Stereochemistry and Pharmacology
- In Vitro Characterization of Ephedrine Stereoisomers : Rothman et al. (2003) studied the stereoisomers of ephedrine at biogenic amine transporters and a range of receptors. Understanding the pharmacological effects of ephedrine stereoisomers can provide insights into similar compounds, such as buphedrone metabolites, and their potential applications in medicine and research (Rothman et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Buphedrone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry) can be achieved through a multi-step process involving the conversion of ephedrine to the desired product.", "Starting Materials": [ "Ephedrine hydrochloride", "Sodium carbonate", "Hydrochloric acid", "Acetone", "Methyl ethyl ketone", "Sodium hydroxide", "Hydrogen chloride", "Methanol", "Ethyl acetate", "Benzene", "Chloroform", "Potassium hydroxide" ], "Reaction": [ "Ephedrine hydrochloride is dissolved in acetone and treated with sodium carbonate to form ephedrine free base.", "The ephedrine free base is then treated with methyl ethyl ketone and hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium hydroxide to form the free base once again.", "The free base is then treated with hydrogen chloride gas to form the hydrochloride salt of the desired product.", "The hydrochloride salt is dissolved in methanol and treated with ethyl acetate to extract the product.", "The product is then washed with water and dried over magnesium sulfate.", "The product is purified by recrystallization from benzene and chloroform.", "The final product is obtained as a white crystalline powder." ] } | |
CAS-Nummer |
63199-70-2 |
Molekularformel |
C11H18ClNO |
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
(1S,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11+;/m1./s1 |
InChI-Schlüssel |
DBIYVUUUZVZMQD-DHXVBOOMSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl |
SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl |
Kanonische SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl |
Synonyme |
α-methylamino-Butyrophenone metabolite; MABP metabolite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




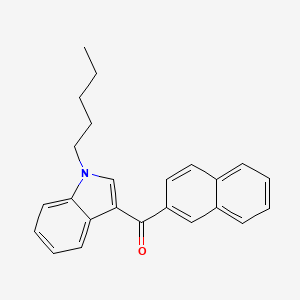
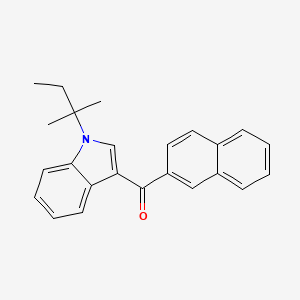
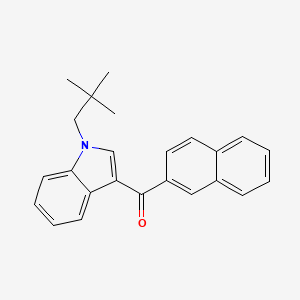

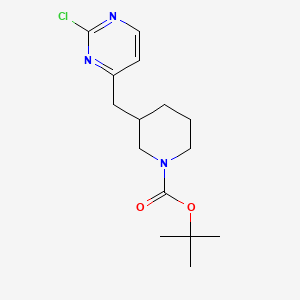
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
